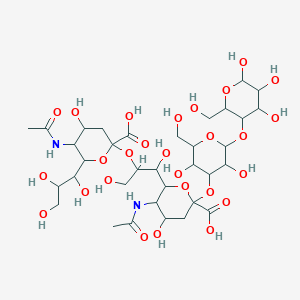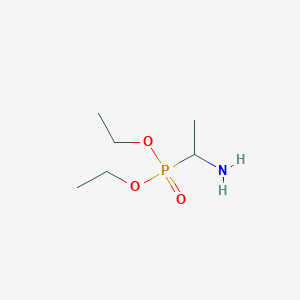
L-バリン-1-13C
概要
説明
L-Valine-1-13C: is a stable isotope-labeled compound of L-Valine, an essential amino acid. The “1-13C” designation indicates that the carbon atom at the first position in the valine molecule is replaced with the carbon-13 isotope. This labeling is particularly useful in various scientific research applications, including metabolic studies and nuclear magnetic resonance (NMR) spectroscopy.
科学的研究の応用
L-Valine-1-13C has a wide range of applications in scientific research:
Chemistry: Used in NMR spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace the metabolic pathways of valine.
Medicine: Utilized in research on protein synthesis and muscle metabolism.
Industry: Used in the production of labeled compounds for pharmaceutical research and development.
作用機序
Target of Action
L-Valine-1-13C is a stable isotope-labeled form of L-Valine . L-Valine is one of the 20 proteinogenic amino acids and is an essential amino acid . This means that it cannot be synthesized by the body and must be obtained through the diet. It plays a crucial role in numerous biological processes, including protein synthesis and cellular function .
Mode of Action
The mode of action of L-Valine-1-13C is similar to that of L-Valine. It participates in various metabolic processes, including the synthesis of proteins. The 13C label allows for the tracking of the compound’s metabolic pathways, providing valuable information about its interactions with its targets .
Biochemical Pathways
L-Valine-1-13C, like L-Valine, is involved in several biochemical pathways. It is a part of the branched-chain amino acids (BCAAs) pathway, which also includes leucine and isoleucine . These amino acids are key components of human and animal nutrition and have a wide range of industrial applications . The key enzyme Acetohydroxyacid synthase (AHAS) catalyzes the condensation of two pyruvates to yield 2-acetolactate, leading to the biosynthesis of L-valine .
Pharmacokinetics
It is known that stable isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
The result of L-Valine-1-13C’s action is the production of proteins and other biomolecules in the body. As an essential amino acid, L-Valine is a building block for proteins and plays a critical role in various physiological processes .
Action Environment
The action environment of L-Valine-1-13C is primarily the cellular environment where protein synthesis and other metabolic processes occur. Environmental factors such as temperature, pH, and the presence of other molecules can influence the compound’s action, efficacy, and stability . .
準備方法
Synthetic Routes and Reaction Conditions: L-Valine-1-13C can be synthesized through several methods. One common approach involves the incorporation of carbon-13 labeled precursors into the biosynthetic pathway of valine. This can be achieved using microbial fermentation processes where the microorganisms are fed with carbon-13 labeled substrates. The labeled valine is then extracted and purified.
Industrial Production Methods: Industrial production of L-Valine-1-13C typically involves large-scale fermentation processes. Microorganisms such as Escherichia coli or Corynebacterium glutamicum are genetically engineered to enhance the production of valine. These microorganisms are cultured in bioreactors with carbon-13 labeled substrates, and the valine produced is subsequently isolated and purified.
化学反応の分析
Types of Reactions: L-Valine-1-13C undergoes various chemical reactions, including:
Oxidation: L-Valine-1-13C can be oxidized to produce keto acids.
Reduction: It can be reduced to form corresponding alcohols.
Substitution: The amino group in L-Valine-1-13C can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Produces keto acids.
Reduction: Produces alcohols.
Substitution: Produces various substituted valine derivatives.
類似化合物との比較
- L-Leucine-1-13C
- L-Isoleucine-1-13C
- DL-Valine-1-13C
Comparison: L-Valine-1-13C is unique due to its specific labeling at the first carbon position, which provides distinct advantages in NMR spectroscopy and metabolic studies. Compared to L-Leucine-1-13C and L-Isoleucine-1-13C, L-Valine-1-13C has a different side chain structure, which affects its metabolic pathways and incorporation into proteins. This makes it particularly useful for studying specific aspects of valine metabolism and protein synthesis.
特性
IUPAC Name |
(2S)-2-amino-3-methyl(113C)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-3(2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)/t4-/m0/s1/i5+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZSNJWFQEVHDMF-TXZHAAMZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]([13C](=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40453298 | |
| Record name | L-Valine-1-13C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40453298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81201-85-6 | |
| Record name | L-Valine-1-13C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40453298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



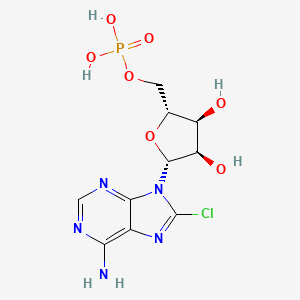

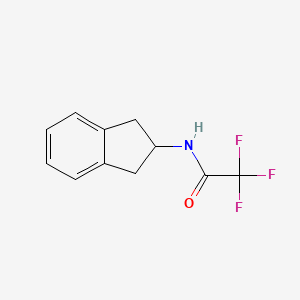
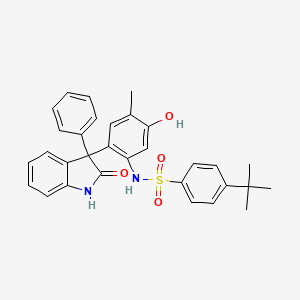




![Methyl 2-(2-{[(benzyloxy)carbonyl]amino}-3-methylbutanamido)propanoate](/img/structure/B1599939.png)

